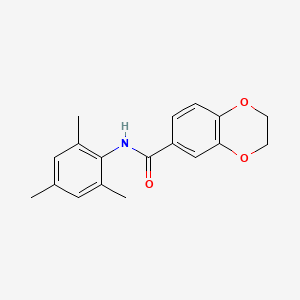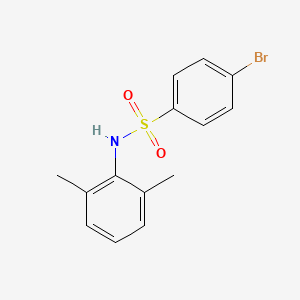
1-(2-furoyl)-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-(2-furylmethyl)piperazine, commonly known as FFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FFMP is a piperazine derivative that contains two furan rings, making it an interesting molecule for studying the structure-activity relationships of piperazine derivatives.
科学的研究の応用
FFMP has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and other viruses. In addition, FFMP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of FFMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFMP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. In addition, FFMP has been shown to inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
FFMP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In addition, FFMP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FFMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, FFMP has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FFMP has not been extensively studied in vivo, which limits its potential applications in drug development.
将来の方向性
There are several future directions for research on FFMP. One area of interest is to study its effects on other cancer cell lines and to investigate its potential as a cancer therapy. Another area of interest is to study its effects on other viruses and to investigate its potential as an antiviral agent. In addition, further studies are needed to elucidate the mechanism of action of FFMP and to identify its molecular targets. Finally, studies are needed to investigate the pharmacokinetics and toxicity of FFMP in vivo, which will be important for its potential application in drug development.
Conclusion:
In summary, FFMP is a piperazine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its unclear mechanism of action. Future research on FFMP will be important for understanding its potential applications in drug discovery and development.
合成法
The synthesis of FFMP involves the reaction of 2-furylmethylamine with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction takes place in refluxing ethanol and yields FFMP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
furan-2-yl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(13-4-2-10-19-13)16-7-5-15(6-8-16)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXCHJBGDRYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)


![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)

![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)